REACTION_SMILES
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[CH3:42][OH:43].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[NH:13][C:14]([CH:15]([O:16][c:17]2[c:18]([CH2:27][CH2:28][CH3:29])[cH:19][c:20]([C:23](=[O:24])[O:25][CH3:26])[cH:21][cH:22]2)[c:30]2[cH:31][c:32]3[c:33]([cH:34][cH:35]2)[O:36][CH2:37][O:38]3)=[O:39])[cH:8][cH:9]1.[K+:41].[OH-:40].[OH2:44]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[NH:13][C:14]([CH:15]([O:16][c:17]2[c:18]([CH2:27][CH2:28][CH3:29])[cH:19][c:20]([C:23](=[O:24])[OH:25])[cH:21][cH:22]2)[c:30]2[cH:31][c:32]3[c:33]([cH:34][cH:35]2)[O:36][CH2:37][O:38]3)=[O:39])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCc1cc(C(=O)O)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |